Cyclohexyl mercaptoacetate
CAS No.: 16849-98-2
Cat. No.: VC21059988
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16849-98-2 |
---|---|
Molecular Formula | C8H14O2S |
Molecular Weight | 174.26 g/mol |
IUPAC Name | cyclohexyl 2-sulfanylacetate |
Standard InChI | InChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2 |
Standard InChI Key | DHQYDHVETSVMKQ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)OC(=O)CS |
Canonical SMILES | C1CCC(CC1)OC(=O)CS |
Introduction
Chemical Properties and Structure
Basic Information
Cyclohexyl mercaptoacetate, also known as cyclohexyl 2-sulfanylacetate, is characterized by the following key identifiers:
Property | Value |
---|---|
CAS Registry Number | 16849-98-2 |
Molecular Formula | C8H14O2S |
Molecular Weight | 174.26 g/mol |
IUPAC Name | Cyclohexyl 2-sulfanylacetate |
Standard InChI | InChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2 |
The compound is specifically an ester formed by the reaction between cyclohexanol and thioglycolic acid, belonging to the broader class of thioesters.
Structural Characteristics
Cyclohexyl mercaptoacetate features a distinctive molecular architecture that combines several key functional groups. The compound contains a cyclohexyl ring attached to an ester linkage, with a mercapto (thiol) group present on the alpha carbon of the acetate portion. This structural arrangement contributes to its chemical reactivity and potential applications in various fields.
The primary structural components include:
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A cyclohexyl ring (C6H11-)
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An ester functional group (-COO-)
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A thiol group (-SH)
Synthesis and Production
Industrial Production
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Batch or continuous flow reactors with precise temperature control
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Acid catalysis or potentially enzyme-catalyzed processes for improved selectivity
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Advanced purification methods such as fractional distillation, crystallization, or chromatography
The relatively high cost of research-grade cyclohexyl mercaptoacetate suggests that it is produced in limited quantities primarily for specialized applications rather than bulk industrial purposes .
Biological Activities and Applications
Enzyme Inhibition
Thiol-based compounds, including cyclohexyl mercaptoacetate, have shown potential for enzyme inhibition. This biological activity stems from the thiol group's ability to interact with enzyme active sites, particularly those containing metal ions or disulfide bonds. Such interactions can potentially modify enzymatic function through:
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Competitive inhibition by binding to active sites
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Modification of critical cysteine residues in enzymes
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Chelation of metal cofactors essential for enzyme activity
These enzyme inhibitory properties could have significant implications for research in biochemistry, pharmacology, and medicinal chemistry.
Purity | Size | Price (USD) | Lead Time |
---|---|---|---|
95% | 1g | 506.0 | 1-3 weeks |
95% | 2.5g | 887.0 | 1-3 weeks |
95% | 5g | 1324.0 | 1-3 weeks |
95% | 10g | 1912.0 | 1-3 weeks |
This pricing structure and availability pattern indicate that the compound is produced primarily for specialized research applications rather than general industrial purposes . The extended lead time suggests made-to-order production rather than large-scale inventory maintenance.
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